1-tert-butyl2-methyl2-(cyanomethyl)pyrrolidine-1,2-dicarboxylate
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Overview
Description
1-tert-butyl2-methyl2-(cyanomethyl)pyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C13H20N2O4 and a molecular weight of 268.31 g/mol . It is known for its unique structure, which includes a pyrrolidine ring substituted with tert-butyl, methyl, and cyanomethyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl2-methyl2-(cyanomethyl)pyrrolidine-1,2-dicarboxylate typically involves the reaction of tert-butyl and methyl-substituted pyrrolidine with cyanomethyl groups under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl2-methyl2-(cyanomethyl)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different substituents .
Scientific Research Applications
1-tert-butyl2-methyl2-(cyanomethyl)pyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl2-methyl2-(cyanomethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate
- O1-tert-butyl O2-methyl (2S,4R)-4-(1-piperidyl)pyrrolidine-1,2-dicarboxylate
- 1-叔-丁基 2-甲基 (2S,4S)-4-甲氧基吡咯烷-1,2-二甲酸基酯
Uniqueness
1-tert-butyl2-methyl2-(cyanomethyl)pyrrolidine-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-(cyanomethyl)pyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-12(2,3)19-11(17)15-9-5-6-13(15,7-8-14)10(16)18-4/h5-7,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLZMQHJMSLQHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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